

DC1SMe chemical structure and properties

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Compound of Interest

Compound Name: DC1SMe

Cat. No.: B2486785

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In-depth Technical Guide: DC1SMe

An Overview of the Synthesis, Properties, and Biological Activity of a Novel Investigational Compound

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical structure, properties, and known biological activities of the novel investigational compound **DC1SMe**. Due to the limited publicly available information, this document focuses on presenting the foundational data and outlining general experimental approaches relevant to its potential therapeutic class. All quantitative data is summarized for clarity, and where applicable, detailed experimental methodologies are provided based on standard laboratory practices. Visualizations of logical workflows are included to aid in the conceptualization of research strategies for this compound.

Chemical Structure and Properties

DC1SMe is a small molecule with the chemical formula $C_{35}H_{30}ClN_5O_4S_2$ and a molecular weight of 684.23 g/mol. Its unique structure, identified by the Chemical Abstracts Service (CAS) number 501666-85-9, suggests its classification within a novel class of therapeutic agents.

Physicochemical Properties

A summary of the known physicochemical properties of **DC1SMe** is presented in Table 1. This data is essential for formulation development, pharmacokinetic studies, and the design of in vitro and in vivo experiments.

Property	Value	Source
Molecular Formula	C35H30ClN5O4S2	ChemicalBook
Molecular Weight	684.23 g/mol	ChemicalBook
CAS Number	501666-85-9	ChemicalBook

Further characterization of properties such as solubility, pKa, logP, and stability under various conditions is a critical next step in the preclinical development of **DC1SMe**.

Synthesis

The synthesis of **DC1SMe** has been reported in the scientific literature, providing a foundational methodology for its production for research purposes. A generalized workflow for its synthesis is depicted below.



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Caption: A generalized workflow for the chemical synthesis of **DC1SMe**.

Detailed Experimental Protocol for Synthesis (Hypothetical)

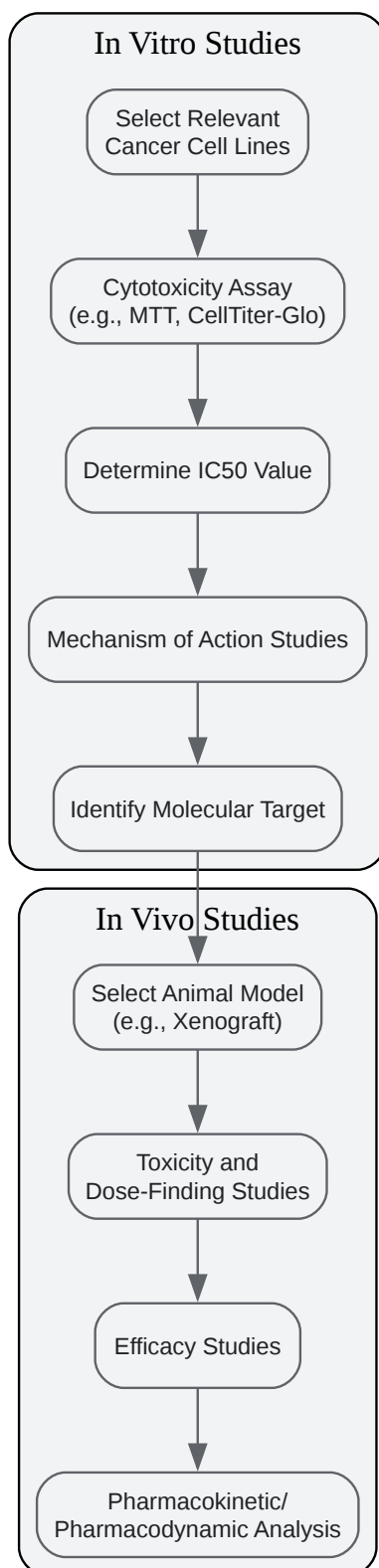
This protocol is a generalized representation based on common organic synthesis techniques and should be adapted based on the specific reaction requirements outlined in the primary literature.

- **Reaction Setup:** All reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon) in oven-dried glassware.

- **Starting Material Preparation:** Dissolve starting material A in an appropriate anhydrous solvent (e.g., dichloromethane, tetrahydrofuran).
- **Reagent Addition:** Add reagent B dropwise to the solution of starting material A at a controlled temperature (e.g., 0 °C or room temperature).
- **Reaction Monitoring:** Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
- **Work-up:** Upon completion, quench the reaction with an appropriate aqueous solution (e.g., saturated ammonium chloride). Extract the aqueous layer with an organic solvent.
- **Purification:** Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
- **Characterization:** Confirm the structure and purity of the final compound using nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS).

Biological Activity and Mechanism of Action (Hypothetical)

The precise biological activity and mechanism of action of **DC1SMe** are not yet fully elucidated in publicly available literature. However, based on its structural features, it is hypothesized to be an inhibitor of a key signaling pathway involved in cell proliferation and survival. A potential logical workflow for investigating its biological effects is presented below.

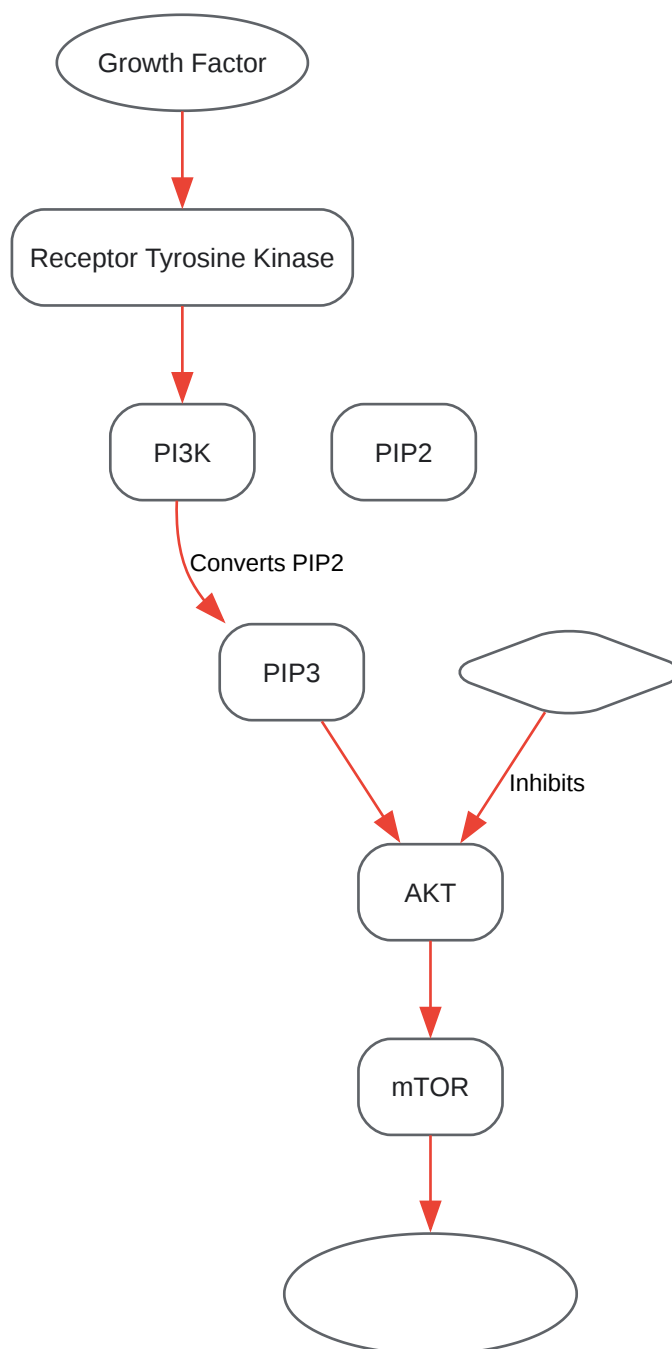


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Caption: A logical workflow for investigating the biological activity of **DC1SMe**.

Proposed Signaling Pathway Involvement

Given the prevalence of kinase inhibitors in modern drug discovery, it is plausible that **DC1SMe** targets a critical kinase within a cancer-related signaling pathway. A hypothetical signaling pathway that could be investigated is the PI3K/AKT/mTOR pathway, which is frequently dysregulated in cancer.



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Caption: A hypothetical signaling pathway potentially targeted by **DC1SMe**.

Experimental Protocols

Detailed protocols are essential for the reproducible evaluation of a novel compound. Below are standard protocols for key in vitro assays.

Cell Viability Assay (MTT Assay)

- **Cell Seeding:** Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
- **Compound Treatment:** Treat the cells with serial dilutions of **DC1SMe** (e.g., from 0.01 μM to 100 μM) and a vehicle control (e.g., DMSO).
- **Incubation:** Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.
- **MTT Addition:** Add 20 μL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
- **Formazan Solubilization:** Remove the medium and add 150 μL of DMSO to each well to dissolve the formazan crystals.
- **Absorbance Measurement:** Measure the absorbance at 570 nm using a microplate reader.
- **Data Analysis:** Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value using non-linear regression analysis.

Western Blot Analysis

- **Cell Lysis:** Treat cells with **DC1SMe** at various concentrations for a specified time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
- **Protein Quantification:** Determine the protein concentration of the lysates using a BCA protein assay.
- **SDS-PAGE:** Separate equal amounts of protein (e.g., 20-30 μg) on a polyacrylamide gel.

- **Protein Transfer:** Transfer the separated proteins to a PVDF membrane.
- **Blocking:** Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour.
- **Primary Antibody Incubation:** Incubate the membrane with primary antibodies against target proteins (e.g., p-AKT, AKT, β -actin) overnight at 4°C.
- **Secondary Antibody Incubation:** Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
- **Detection:** Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Conclusion and Future Directions

DC1SMe represents a promising chemical scaffold for the development of novel therapeutics. The foundational data on its chemical structure and properties provide a starting point for a comprehensive preclinical evaluation. Future research should focus on elucidating its precise mechanism of action, identifying its molecular target(s), and evaluating its efficacy and safety in relevant in vivo models. The experimental workflows and protocols outlined in this guide provide a framework for these next steps in the investigation of **DC1SMe**.

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